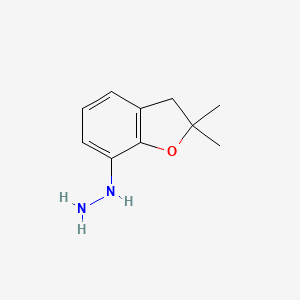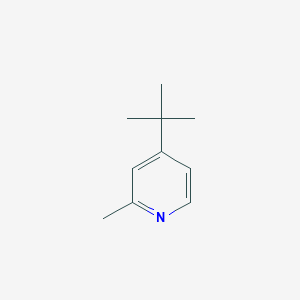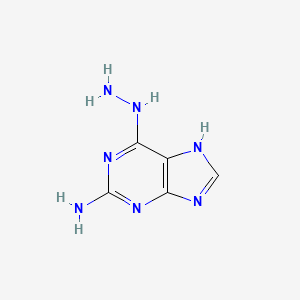
Oxolane-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxolane-2-thione is a sulfur-containing heterocyclic compound with the molecular formula C4H6OS It is a four-membered ring structure that includes a sulfur atom, making it a thiolactone
准备方法
Synthetic Routes and Reaction Conditions
Oxolane-2-thione can be synthesized through the ring-opening polymerization of racemic β-thiobutyrolactone. This process is typically catalyzed by phosphazene bases, which facilitate the polymerization at room temperature in solvents such as toluene or tetrahydrofuran . The reactivity of the polymerization process increases with the basicity and steric hindrance of the phosphazene used .
Industrial Production Methods
Industrial production of thiobutyrolactone may involve similar synthetic routes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The choice of solvent, temperature, and catalyst can significantly impact the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Oxolane-2-thione undergoes various chemical reactions, including:
Ring-opening polymerization: This reaction is catalyzed by phosphazenes and results in the formation of poly(3-thiobutyrolactone).
Copolymerization: This compound can copolymerize with other monomers, such as glycidyl phenyl ether, to form poly(ester-alt-sulfide).
Common Reagents and Conditions
Phosphazene bases: Used as catalysts in ring-opening polymerization.
Solvents: Toluene and tetrahydrofuran are commonly used solvents for these reactions.
Major Products Formed
Poly(3-thiobutyrolactone): Formed through ring-opening polymerization.
Poly(ester-alt-sulfide): Formed through copolymerization with glycidyl phenyl ether.
科学研究应用
Oxolane-2-thione has several scientific research applications:
Polymer Chemistry: Used in the synthesis of polythioesters, which have applications in biodegradable plastics and other materials.
Biochemistry: Studied for its role in the metabolism of sulfur-containing heterocyclic compounds by certain fungi.
Material Science: Utilized in the development of new materials with unique properties, such as improved degradability and biocompatibility.
作用机制
The mechanism of action of thiobutyrolactone in ring-opening polymerization involves the abstraction of an acidic methylene hydrogen by the phosphazene catalyst. This generates a phosphazenium–thiocarboxylate ion-pair species, which acts as the initiating and chain-propagating species in the polymerization process .
相似化合物的比较
Similar Compounds
γ-Butyrolactone: A five-membered lactone that is structurally similar but lacks the sulfur atom present in thiobutyrolactone.
δ-Valerolactone: Another lactone with a six-membered ring structure.
ε-Caprolactone: A seven-membered lactone used in the synthesis of biodegradable polymers.
Uniqueness
Oxolane-2-thione’s uniqueness lies in its sulfur-containing structure, which imparts distinct chemical properties and reactivity compared to other lactones. This makes it valuable in specific applications, such as the synthesis of polythioesters with enhanced degradability and biocompatibility .
属性
CAS 编号 |
39700-44-2 |
|---|---|
分子式 |
C4H6OS |
分子量 |
102.16 g/mol |
IUPAC 名称 |
oxolane-2-thione |
InChI |
InChI=1S/C4H6OS/c6-4-2-1-3-5-4/h1-3H2 |
InChI 键 |
WOQPIIAJLDWJCH-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=S)OC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-Bromo-6-(4-fluoro-phenyl)-imidazo[2,1-b]thiazole](/img/structure/B8775445.png)



